molecular formula C10H10N2O B2766037 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 690642-32-1

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No. B2766037
CAS RN: 690642-32-1
M. Wt: 174.203
InChI Key: VUOGFRNHRWUAJR-UHFFFAOYSA-N
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Description

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (EIPC) is an important building block for the synthesis of many biologically active compounds. Its synthesis from readily available starting materials is simple and straightforward, and its reactivity and versatility make it a powerful tool for the synthesis of a wide range of molecules. In

Scientific Research Applications

Synthesis and Catalysis

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is a core structure in the synthesis of various imidazo[1,2-a]pyridine derivatives. These derivatives have been prepared through innovative synthetic routes, including water-mediated hydroamination and silver-catalyzed aminooxygenation processes. Such methods are crucial for expanding the library of imidazo[1,2-a]pyridines without the need for deliberate catalyst addition, offering a greener alternative to traditional synthesis methods (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).

Crystallographic and Spectral Characterization

Research on this compound derivatives includes the synthesis and characterization of novel complexes, such as cadmium chloride complexes containing imidazo[1,5-a]pyridine derivatives. These studies provide valuable insights into the crystal structure, bond lengths, angles, and hydrogen bonding patterns, offering a deeper understanding of the material's properties and potential applications in various fields, including catalysis and material science (M. Hakimi, Z. Mardani, K. Moeini, F. Mohr, E. Schuh, H. Vahedi, 2012).

Material Science and Nanotechnology

The versatility of this compound extends into material science, where it serves as a precursor in the synthesis of magnetically recyclable nanocatalysts. For instance, cellulose@Fe2O3 nanoparticle composites have been synthesized for the condensation reaction of 2-aminopyridine, an aldehyde, and an isocyanide. This innovative approach highlights the compound's role in developing sustainable and efficient catalysts for organic synthesis, emphasizing the importance of magnetic recyclability and high catalytic activity (A. Shaabani, H. Nosrati, Mozhdeh Seyyedhamzeh, 2015).

Antimicrobial and Antitumor Applications

Further extending its application, derivatives of this compound have been explored for their potential antimicrobial and antitumor properties. Novel synthetic routes have led to the creation of compounds that exhibit promising activity against a range of pathogens and cancer cell lines, demonstrating the compound's potential in medicinal chemistry and drug development (M. A. Abdallah, Sobhi M. Gomha, I. M. Abbas, Mariam S. H. Kazem, S. Alterary, Y. Mabkhot, 2017).

properties

IUPAC Name

3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-10-11-8(7-13)9-5-3-4-6-12(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOGFRNHRWUAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2N1C=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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